1-Phenyl-5-piperidin-1-ylpentan-1-one
Description
1-Phenyl-5-piperidin-1-ylpentan-1-one is an organic compound with the molecular formula C16H23NO It is a ketone derivative that features a phenyl group attached to a pentanone chain, which is further substituted with a piperidine ring
Properties
IUPAC Name |
1-phenyl-5-piperidin-1-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-16(15-9-3-1-4-10-15)11-5-8-14-17-12-6-2-7-13-17/h1,3-4,9-10H,2,5-8,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUYQKPGTWRLGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328681 | |
| Record name | 1-phenyl-5-piperidin-1-ylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116849-53-7 | |
| Record name | 1-phenyl-5-piperidin-1-ylpentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-5-piperidin-1-ylpentan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-phenylpentan-1-one with piperidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-piperidin-1-ylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group or the piperidine ring can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-5-piperidin-1-ylpentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-piperidin-1-ylpentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-piperidin-1-ylpentan-1-one
- 1-Phenyl-3-piperidin-1-ylpentan-1-one
- 1-Phenyl-4-piperidin-1-ylpentan-1-one
Uniqueness
1-Phenyl-5-piperidin-1-ylpentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-Phenyl-5-piperidin-1-ylpentan-1-one, also known as α-PVP, is a synthetic stimulant belonging to the class of compounds known as pyrrolidinophenones. Its unique structure and substitution pattern contribute to its diverse biological activities, which have garnered attention in both pharmacological research and toxicological studies.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. Its structure features a phenyl ring, a piperidine moiety, and a pentanone chain, which collectively influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 274.41 g/mol |
| Melting Point | 175-177 °C |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol) |
This compound primarily acts as a monoamine reuptake inhibitor , particularly affecting the dopamine transporter (DAT) and norepinephrine transporter (NET). This mechanism is similar to that of other stimulants like cocaine and amphetamines, leading to increased levels of neurotransmitters in the synaptic cleft.
Key Findings:
- Dopamine Transporter Inhibition : Studies have shown that α-PVP exhibits potent inhibition of dopamine reuptake, with IC values in the nanomolar range .
- Norepinephrine Transporter Inhibition : It also inhibits norepinephrine reuptake, contributing to its stimulant effects .
Stimulant Effects
Research indicates that this compound produces stimulant effects similar to those of traditional psychostimulants. Users report increased energy, euphoria, and heightened alertness. However, these effects are accompanied by significant risks of addiction and adverse health outcomes.
Neurotoxicity
Studies have highlighted the potential neurotoxic effects associated with α-PVP use. Chronic administration has been linked to dopaminergic neurotoxicity in animal models, raising concerns about long-term use and its implications for mental health .
Case Studies and Clinical Observations
Several case studies have documented the acute effects of α-PVP use:
- Case Study on Emergency Room Visits : A report indicated an increase in emergency room visits related to α-PVP intoxication, characterized by severe agitation, paranoia, and cardiovascular complications .
- Withdrawal Symptoms : Users have reported withdrawal symptoms resembling those of other stimulant drugs, including fatigue, depression, and cravings .
Comparative Biological Activity
When compared to other compounds such as pyrovalerone and methamphetamine, this compound shows a distinct profile in terms of potency and side effects:
| Compound | DAT Inhibition (IC) | NET Inhibition (IC) | SERT Inhibition (IC) |
|---|---|---|---|
| This compound | ~10 nM | ~20 nM | Inactive |
| Pyrovalerone | ~15 nM | ~30 nM | Moderate |
| Methamphetamine | ~5 nM | ~10 nM | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
